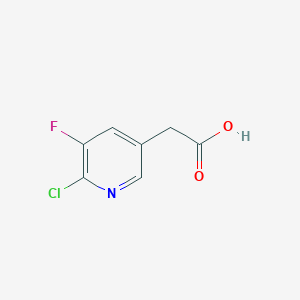
2-(6-chloro-5-fluoropyridin-3-yl)acetic acid
Descripción
2-(6-chloro-5-fluoropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H5ClFNO2 |
|---|---|
Peso molecular |
189.57 g/mol |
Nombre IUPAC |
2-(6-chloro-5-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-7-5(9)1-4(3-10-7)2-6(11)12/h1,3H,2H2,(H,11,12) |
Clave InChI |
RRXHRWPSNGIXOS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1F)Cl)CC(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-5-fluoropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure consistent quality and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-chloro-5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-(6-chloro-5-fluoropyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(6-chloro-5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-fluoropyrimidine
- Fluroxypyr
- 2-Chloro-3-fluoropyridine-6-carboxylic acid
Uniqueness
2-(6-chloro-5-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


